2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
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Overview
Description
2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structural features. This compound contains multiple chiral centers, hydroxyl groups, and an isoindole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxan-3-yl intermediate, which is then functionalized with hydroxyl and phenylmethoxy groups. The final step involves the formation of the isoindole-1,3-dione moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced isoindoline compounds, and substituted phenylmethoxy derivatives.
Scientific Research Applications
2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,3S,4R,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
What sets 2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione apart from similar compounds is its unique combination of structural features, including the isoindole-1,3-dione moiety and the phenylmethoxy group
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21NO7 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2/t15?,16-,17+,18+,21+/m0/s1 |
InChI Key |
JNORQWPZZDBBOP-PUOCNVLDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H]([C@@H](C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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